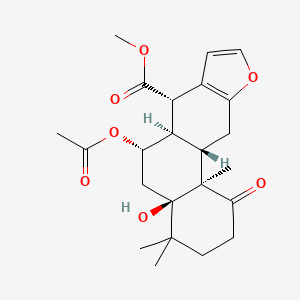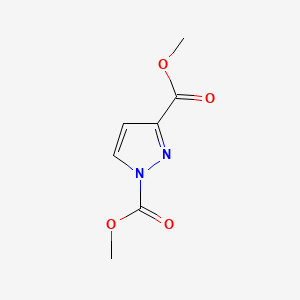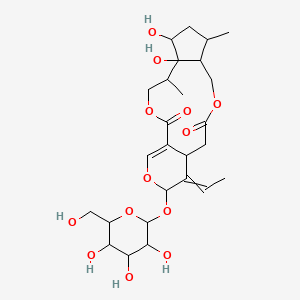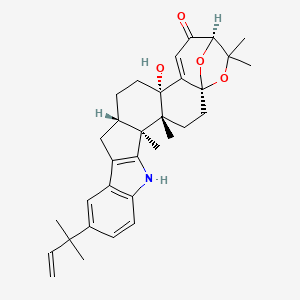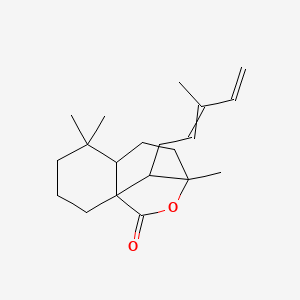
佐匹克隆-d4
概述
描述
Zopiclone-d4 is a deuterated form of zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. The deuterated form, Zopiclone-d4, is often used as an internal standard in various analytical applications, including liquid chromatography and mass spectrometry, due to its stability and similarity to the non-deuterated compound .
科学研究应用
佐匹克隆-d4 由于其稳定性和与佐匹克隆的相似性,被广泛用于科学研究。其一些应用包括:
作用机制
佐匹克隆-d4 与佐匹克隆一样,通过调节中枢神经系统中的γ-氨基丁酸(GABA)受体发挥作用。它与苯二氮卓受体复合体结合,增强 GABA 的抑制性作用,从而产生镇静和催眠作用。 主要分子靶点是 GABA A 受体,this compound 在其中起正向变构调节剂的作用 .
安全和危害
Zopiclone may cause serious side effects. Use of this medication may lead to the development of abuse and/or physical and psychological dependence . Drowsiness, difficulties breathing, coma, and death may occur if zopiclone is taken together with opioids . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
生化分析
Biochemical Properties
Zopiclone-d4, like its parent compound zopiclone, is believed to interact with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This interaction modulates the receptor’s activity, enhancing the inhibitory actions of GABA, a neurotransmitter with a calming effect .
Cellular Effects
Zopiclone-d4, as a hypnotic agent, influences cell function by modulating the activity of GABA B Z receptors This modulation can impact various cellular processes, including cell signaling pathways and cellular metabolism
Molecular Mechanism
The molecular mechanism of Zopiclone-d4 is based on its interaction with the GABA B Z receptor complex . It binds to the receptor, enhancing the inhibitory actions of GABA. This leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Dosage Effects in Animal Models
Zopiclone, the parent compound, has been shown to have sedative effects at therapeutic doses . High doses could potentially lead to adverse effects, although specific studies on Zopiclone-d4 are needed.
Metabolic Pathways
Zopiclone, the parent compound of Zopiclone-d4, is metabolized primarily through the enzyme aldehyde oxidase, with a minor pathway through CYP3A4 . It is likely that Zopiclone-d4 follows similar metabolic pathways, but specific studies would be needed to confirm this.
Transport and Distribution
Zopiclone is known to be rapidly and widely distributed to body tissues, including the brain . It is likely that Zopiclone-d4 follows a similar distribution pattern.
准备方法
合成路线和反应条件
佐匹克隆-d4 的合成涉及将氘原子掺入佐匹克隆分子中。这可以通过多种合成路线实现,包括使用氘代试剂和溶剂。 一种常见的方法是在受控条件下使氘代哌嗪与氯吡啶衍生物反应,形成氘代中间体,然后将其环化生成this compound .
工业生产方法
This compound 的工业生产通常涉及使用氘代试剂和溶剂进行大规模合成。该工艺经过优化,以确保最终产品的高产率和纯度。 反应条件(如温度、压力和反应时间)经过精心控制,以达到所需的氘代水平并保持化合物的结构完整性 .
化学反应分析
反应类型
佐匹克隆-d4 会发生各种化学反应,包括:
氧化: this compound 可以被氧化形成 N-氧化衍生物。
还原: 还原反应可以将this compound 转化为其相应的胺衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 常用的还原剂包括氢化锂铝和硼氢化钠。
形成的主要产物
氧化: this compound 的 N-氧化衍生物。
还原: this compound 的胺衍生物。
相似化合物的比较
类似化合物
唑吡坦: 另一种用于治疗失眠的非苯二氮卓类催眠药。
扎来普隆: 一种作用机制类似的非苯二氮卓类催眠药。
艾司佐匹克隆: 佐匹克隆的活性立体异构体,具有相似的药理特性
独特性
佐匹克隆-d4 由于其氘代性质而独一无二,这使其具有更高的稳定性,并允许其用作分析应用中的内标。 这使得它在需要准确量化佐匹克隆的研究环境中特别有价值 .
属性
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344856 | |
| Record name | Zopiclone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435933-78-0 | |
| Record name | Zopiclone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


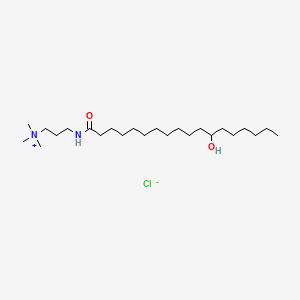
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)

